Cas no 422-04-8 (Propanenitrile,2,2,3,3,3-pentafluoro-)

Propanenitrile, 2,2,3,3,3-pentafluoro-, is a highly specialized organic compound known for its exceptional stability and non-flammability. This compound exhibits low volatility and high thermal stability, making it ideal for applications requiring resistance to heat and chemicals. Its unique fluorinated structure enhances its hydrophobicity and chemical inertness, offering superior performance in various industrial processes.
Propanenitrile,2,2,3,3,3-pentafluoro- structure
422-04-8 structure
Product Name:Propanenitrile,2,2,3,3,3-pentafluoro-
CAS No:422-04-8
MF:C3F5N
MW:145.030817985535
CID:331291
PubChem ID:67906
Update Time:2025-07-31

Propanenitrile,2,2,3,3,3-pentafluoro- Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,2,2,3,3,3-pentafluoro-
    • PENTAFLUOROPROPIONITRILE
    • 2,2,3,3,3-Pentafluoropropionitrile
    • CF3CF2CN
    • pentafluoro-propanenitril
    • Pentafluoropropanenitrile
    • pentafluoro-propionitrile
    • pentafluoropropiononitrile
    • Pentafluor-propionitril
    • perfluoropropanenitrile
    • Propanenitrile,pentafluoro
    • Propanenitrile, pentafluoro-
    • Propanenitrile, 2,2,3,3,3-pentafluoro-
    • SCHEMBL250742
    • EINECS 207-011-1
    • MFCD00039479
    • NS00043254
    • DTXSID9059965
    • FT-0632113
    • AKOS006229849
    • 2,2,3,3,3-pentafluoropropanenitrile
    • 422-04-8
    • Inchi: 1S/C3F5N/c4-2(5,1-9)3(6,7)8
    • InChI Key: MTLOQUGSPBVZEO-UHFFFAOYSA-N
    • SMILES: FC(C#N)(C(F)(F)F)F

Computed Properties

  • Exact Mass: 144.99500
  • Monoisotopic Mass: 144.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.468
  • Boiling Point: -35°C
  • Refractive Index: 1.267
  • PSA: 23.79000
  • LogP: 1.70758

Propanenitrile,2,2,3,3,3-pentafluoro- Security Information

  • Hazard Statement: Toxic
  • Hazardous Material transportation number:UN 3162
  • Hazard Category Code: 23/24
  • Safety Instruction: S23-S36/37-S45-S9
  • Hazardous Material Identification: T
  • Risk Phrases:R23/24
  • Safety Term:S23;S36/37;S45;S9

Propanenitrile,2,2,3,3,3-pentafluoro- Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Propanenitrile,2,2,3,3,3-pentafluoro- Pricemore >>

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Propanenitrile,2,2,3,3,3-pentafluoro- Related Literature

  • 1. 663. Perfluoroalkyl derivatives of nitrogen. Part III. Heptafluoronitrosopropane, perfluoro-2-n-propyl-1 : 2-oxazetidine, perfluoro-(methylene-n-propylamine), and related compounds
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3416
  • 2. 315. The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acid
    R. N. Haszeldine,K. Leedham J. Chem. Soc. 1953 1548
  • 3. 1326. Perfluoroalkyl derivatives of nitrogen. Part XIX. Synthesis, pyrolysis, and nuclear magnetic resonance evidence for restricted inversion at the nitrogen atom of trisheptafluoro-n-propylhydroxyl-amine
    R. E. Banks,M. G. Barlow,R. N. Haszeldine,M. K. McCreath J. Chem. Soc. 1965 7203
  • 4. 664. Perfluoroalkyl derivatives of nitrogen. Part IV. The synthesis, properties and infrared spectra of perfluoroalkyl isocyanates and carbamates
    D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1956 3428
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